4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol
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Overview
Description
4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, chloro, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of the amino group.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzene derivatives and amino-substituted benzenes. Examples include:
- 4-Amino-3-bromo-phenol
- 3-Amino-5-bromobenzotrifluoride
Uniqueness
What sets 4-Amino-3-bromo-5-chloro-alpha-((dimethylamino)methyl)benzenemethanol apart is its unique combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
38338-93-1 |
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Molecular Formula |
C10H14BrClN2O |
Molecular Weight |
293.59 g/mol |
IUPAC Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14BrClN2O/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5,13H2,1-2H3 |
InChI Key |
PMARSIMNMSFWLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C(=C1)Br)N)Cl)O |
Origin of Product |
United States |
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